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Compound of Interest

Compound Name: Propynyl-PEG1-Ac

Cat. No.: B6234869 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery,

and materials science by providing a suite of reactions that are rapid, efficient, and

biocompatible. Among the most prominent of these is the Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a

terminal alkyne. This guide delves into the core of this powerful chemical transformation by

focusing on a key building block: Propynyl-PEG1-Ac. This versatile reagent, featuring a

terminal alkyne, a short polyethylene glycol (PEG) spacer, and a carboxylic acid, serves as a

critical linker in the construction of complex biomolecular architectures, most notably in the

burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure of Propynyl-PEG1-Ac
Propynyl-PEG1-Ac is a heterobifunctional molecule designed for seamless integration into

bioconjugation and drug development workflows. Its structure is meticulously crafted to offer

specific functionalities at each end.

Table 1: Physicochemical Properties of Propynyl-PEG1-Ac
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Property Value

Chemical Formula C₇H₁₀O₄

Molecular Weight 158.15 g/mol

CAS Number 944561-45-9

Appearance Colorless to light yellow liquid

Boiling Point 294.2 ± 20.0 °C at 760 mmHg

Density 1.169 ± 0.06 g/cm³

IUPAC Name 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid

The terminal alkyne group is the reactive handle for the CuAAC reaction, enabling covalent

linkage to azide-modified molecules. The single ethylene glycol unit (PEG1) enhances solubility

in aqueous media, a crucial feature for biological applications, and provides a flexible spacer to

mitigate steric hindrance between conjugated entities. The carboxylic acid moiety offers a

versatile point of attachment for further chemical modification, such as amide bond formation

with amine-containing molecules.

The Mechanism of Action: CuAAC in PROTAC
Synthesis
Propynyl-PEG1-Ac has emerged as a valuable tool in the synthesis of PROTACs. These

chimeric molecules are designed to hijack the cell's natural protein degradation machinery to

eliminate specific target proteins. A PROTAC consists of three key components: a ligand that

binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that

connects the two.

The CuAAC reaction, often referred to as "click chemistry," is instrumental in connecting these

components. Propynyl-PEG1-Ac can be readily incorporated as the linker or a part of the

linker. The reaction is highly efficient, proceeds under mild, biocompatible conditions, and is

tolerant of a wide range of functional groups, making it ideal for the synthesis of complex

molecules like PROTACs.[1][2] The formation of the stable triazole ring ensures the integrity of

the final PROTAC molecule.[2]
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The following diagram illustrates the general mechanism of a PROTAC synthesized using a

click chemistry approach.
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Caption: PROTAC Mechanism of Action.

Quantitative Data in Click Chemistry
While specific kinetic data for Propynyl-PEG1-Ac is not readily available in the public domain,

the performance of similar alkyne-PEG linkers in CuAAC reactions provides a strong indication

of its expected reactivity. The reaction is known for its high yields and favorable kinetics.

Table 2: Representative Yields for CuAAC Reactions in Bioconjugation
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Reactants
Reaction
Conditions

Yield (%) Reference

Azide-modified

peptide + Alkyne-

modified peptide

CuSO₄, Sodium

Ascorbate, DMF,

50°C, 5h

>95 [3]

Azide-modified

peptide + Alkyne-

modified peptide

Copper wire, DMF,

50°C, 5h
100 [3]

Azide-modified

radiolabel + Alkyne-

TOCA analogs

CuSO₄ (4 eq.),

Sodium Ascorbate

(4.4 eq.), pH 5.0, RT

>98 [3]

PEG-functionalized

alkyne + Azide-

functionalized platform

CuBr, PMDETA, DMF,

40°C, 48h
84 [4]

Note: This table presents data for similar CuAAC reactions to illustrate the expected high

efficiency. RT = Room Temperature.

Experimental Protocols
The following protocols are provided as a general guide for the use of Propynyl-PEG1-Ac in

click chemistry applications. Optimization may be required for specific substrates and

applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC) with a Peptide
This protocol describes the conjugation of an azide-modified peptide to Propynyl-PEG1-Ac.

Materials:

Azide-modified peptide

Propynyl-PEG1-Ac
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Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-coordinating

ligand)

Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline,

PBS)

Deionized water

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of the azide-modified peptide in deionized water or a

suitable buffer.

Prepare a 10 mM stock solution of Propynyl-PEG1-Ac in DMF or deionized water.

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should

be made fresh.

(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

Reaction Setup:

In a microcentrifuge tube, combine the azide-modified peptide (e.g., 1 equivalent) and

Propynyl-PEG1-Ac (e.g., 1.2 equivalents) in the chosen reaction solvent.

(Optional) If using THPTA, add it to the reaction mixture at a final concentration of 5 times

the copper concentration.

Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 5 mM.

Reaction Incubation:

Incubate the reaction mixture at room temperature with gentle agitation for 1-4 hours. The

reaction progress can be monitored by analytical techniques such as HPLC or mass

spectrometry.

Purification:

Upon completion, the reaction mixture can be purified using standard techniques such as

size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess

reagents and the copper catalyst.

Protocol 2: Solid-Phase Synthesis of a PROTAC using
Propynyl-PEG1-Ac
This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, where

Propynyl-PEG1-Ac is used as a linker component.

Materials:

Resin-bound E3 ligase ligand with an azide handle

Propynyl-PEG1-Ac

Target protein ligand with an appropriate functional group for conjugation to the carboxylic

acid of the linker (e.g., an amine)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or other peptide coupling agent

DIPEA (N,N-Diisopropylethylamine)

DMF (Dimethylformamide)

Copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate)
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Trifluoroacetic acid (TFA) for cleavage from the resin

Procedure:

Click Reaction on Solid Support:

Swell the resin-bound azide in DMF.

To the swollen resin, add a solution of Propynyl-PEG1-Ac (e.g., 3 equivalents), a

copper(I) source (e.g., CuI, 0.5 equivalents), and DIPEA (e.g., 1 equivalent) in DMF.

Agitate the reaction mixture at room temperature for 12-24 hours.

Wash the resin thoroughly with DMF, dichloromethane, and methanol to remove excess

reagents.

Coupling of the Target Protein Ligand:

Swell the resin (now containing the alkyne-PEG linker) in DMF.

In a separate vial, pre-activate the carboxylic acid of the resin-bound linker by adding a

solution of HATU (e.g., 2.8 equivalents) and DIPEA (e.g., 6 equivalents) in DMF and

agitating for 15 minutes.

Add the amine-containing target protein ligand (e.g., 3 equivalents) to the activated resin.

Agitate the reaction mixture at room temperature for 12-24 hours.

Wash the resin thoroughly with DMF, dichloromethane, and methanol.

Cleavage and Purification:

Cleave the synthesized PROTAC from the solid support using a cleavage cocktail (e.g.,

95% TFA in water).

Precipitate the crude PROTAC in cold diethyl ether.

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
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Experimental Workflow Visualization
The following diagram provides a high-level overview of a typical experimental workflow for the

synthesis and characterization of a bioconjugate using Propynyl-PEG1-Ac.
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Caption: Bioconjugation Workflow.

Conclusion
Propynyl-PEG1-Ac stands as a testament to the power and elegance of click chemistry. Its

well-defined structure, incorporating a reactive alkyne, a solubilizing PEG spacer, and a

versatile carboxylic acid handle, makes it an invaluable tool for researchers in drug discovery
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and chemical biology. The primary application in the modular synthesis of PROTACs highlights

its significance in developing next-generation therapeutics. As the demand for precisely

engineered biomolecules continues to grow, the role of versatile linkers like Propynyl-PEG1-
Ac in enabling these innovations will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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